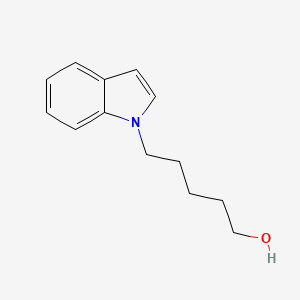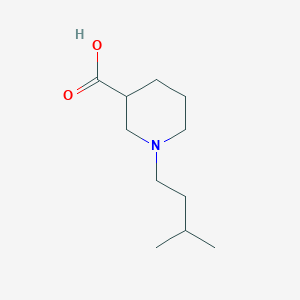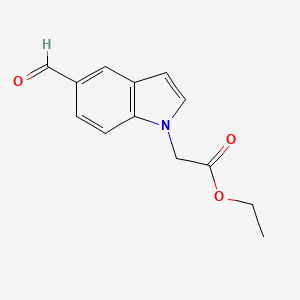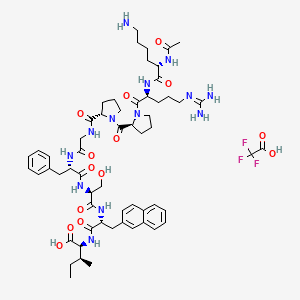
5-(1H-indol-1-yl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-indol-1-yl)pentan-1-ol is an organic compound with the molecular formula C13H17NO. It features an indole ring attached to a pentanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-indol-1-yl)pentan-1-ol typically involves the reaction of indole with a pentanol derivative. One common method is the alkylation of indole with 5-bromopentan-1-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the indole nitrogen attacks the carbon attached to the bromine atom, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(1H-indol-1-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The indole ring can be reduced under specific conditions to form tetrahydroindole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 5-(1H-indol-1-yl)pentanoic acid.
Reduction: Formation of 5-(1H-tetrahydroindol-1-yl)pentan-1-ol.
Substitution: Formation of 5-(1H-indol-1-yl)pentyl chloride or bromide.
Scientific Research Applications
5-(1H-indol-1-yl)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(1H-indol-1-yl)pentan-1-ol involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 5-(5-Bromo-1H-indol-1-yl)pentan-1-ol
- 5-(6-Fluoro-1H-indol-1-yl)pentan-1-ol
- 5-(6-Bromo-1H-indol-1-yl)pentan-1-ol
Comparison: 5-(1H-indol-1-yl)pentan-1-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group on the pentanol chain. This structural feature allows for diverse chemical reactivity and potential biological activity compared to its halogenated analogs .
Properties
IUPAC Name |
5-indol-1-ylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-5-1-4-9-14-10-8-12-6-2-3-7-13(12)14/h2-3,6-8,10,15H,1,4-5,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJPSIJDJVIUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide](/img/structure/B12045381.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12045385.png)
![(E)-1-hydroxy-3-oxo-N'-(pyridin-4-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B12045390.png)
![2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12045401.png)
![8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12045407.png)


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12045429.png)



![N-(3-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12045443.png)
